N-[4-[5-[methoxy(oxolan-3-yl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]-N-methylpyridine-4-carboxamide
Description
N-[4-[5-[methoxy(oxolan-3-yl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]-N-methylpyridine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of oxadiazole, pyridine, and oxolane rings, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[4-[5-[methoxy(oxolan-3-yl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]-N-methylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-25(21(26)15-7-10-22-11-8-15)17-5-3-14(4-6-17)19-23-20(29-24-19)18(27-2)16-9-12-28-13-16/h3-8,10-11,16,18H,9,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWJSUIKHLUUFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C2=NOC(=N2)C(C3CCOC3)OC)C(=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[5-[methoxy(oxolan-3-yl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]-N-methylpyridine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a nitrile oxide.
Attachment of the oxolane ring: The oxolane moiety can be introduced via a nucleophilic substitution reaction.
Coupling with the pyridine ring: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and oxolane moieties.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., Br₂) for electrophilic substitution or nucleophiles (e.g., NaOH) for nucleophilic substitution.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the substituents introduced, such as halogenated derivatives or alkylated compounds.
Scientific Research Applications
N-[4-[5-[methoxy(oxolan-3-yl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]-N-methylpyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-[5-[methoxy(oxolan-3-yl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]-N-methylpyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-[4-[5-(methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]-N-methylpyridine-4-carboxamide
- N-[4-[5-(methoxy(oxolan-2-yl)methyl)-1,2,4-oxadiazol-3-yl]phenyl]-N-methylpyridine-4-carboxamide
Comparison:
- Structural Differences : The presence of different substituents on the oxadiazole or oxolane rings can significantly alter the compound’s properties.
- Reactivity : Variations in the substituents can affect the compound’s reactivity in chemical reactions.
- Biological Activity : Different substituents can lead to changes in the compound’s interaction with biological targets, potentially enhancing or reducing its activity.
This detailed article provides a comprehensive overview of N-[4-[5-[methoxy(oxolan-3-yl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]-N-methylpyridine-4-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
